molecular formula C12H9BrN2O2 B8252646 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine

3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine

Cat. No.: B8252646
M. Wt: 293.12 g/mol
InChI Key: BAYRHXRLHXANLE-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine (CAS 136649-25-7) is a multifunctional biphenyl derivative of high value in medicinal chemistry and organic synthesis. Its structure features three distinct reactive sites: a bromo substituent, a nitro group, and an aromatic amine, which allow for sequential and diverse functionalization . This compound serves as a key synthetic intermediate for constructing complex molecules, particularly in the development of kinase inhibitors and other bioactive targets . The biphenyl scaffold is a fundamental backbone in numerous marketed drugs and biologically active compounds, known for its presence in substances with anti-inflammatory, antibacterial, and antitumor properties . The bromo and nitro groups are particularly valuable for further elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for carbon-carbon bond formation in biphenyl systems . The amine group offers an additional handle for derivatization, making this compound a versatile building block for generating libraries of compounds in drug discovery. It is commonly utilized in research for the design of novel organic materials and ligands for catalysis . This product is intended for research applications only.

Properties

IUPAC Name

2-bromo-6-nitro-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-10-6-9(8-4-2-1-3-5-8)7-11(12(10)14)15(16)17/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYRHXRLHXANLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nitration and Bromination of Biphenyl Derivatives

The most widely documented approach involves functionalizing biphenyl scaffolds through electrophilic aromatic substitution (EAS). As detailed in ACS Omega, 3-bromo-acetophenone undergoes nitration at the meta position using concentrated HNO₃/H₂SO₄ at 0°C, yielding 1-(5-bromo-2-nitrophenyl)ethan-1-one with 64% efficiency. Subsequent bromination with Br₂ in acetic acid/dichloromethane achieves near-quantitative conversion (99%) to 2-bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one.

Critical Reaction Parameters:

  • Nitration: Temperature control below 5°C prevents over-nitration and decomposition.

  • Bromination: Stoichiometric Br₂ in aprotic solvents minimizes polybromination byproducts.

Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly

An alternative route described in patent literature employs Suzuki coupling between 2-bromo-6-nitrophenyl ethers and phenylboronic acids. Benzyl 2-bromo-6-nitrophenyl ether reacts with 3-carboxyphenylboronic acid under Pd catalysis, forming the biphenyl backbone with 80% yield after crystallization. This method circumvents harsh deprotection steps required in traditional pathways.

Advantages Over Classical Methods:

  • Eliminates carcinogenic methyl iodide intermediates.

  • Achieves >98% HPLC purity through in situ crystallization.

Stepwise Synthesis and Characterization Data

Synthesis of 1-(5-Bromo-2-nitrophenyl)ethan-1-one

Procedure:

  • 3-Bromoacetophenone (2.51 mmol) in CH₂Cl₂ is treated with HNO₃/H₂SO₄ at 0°C for 4 hours.

  • Quenching with ice water followed by extraction yields pale yellow crystals.

Characterization:

  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.7 Hz, 1H), 7.75 (dd, J = 8.7, 2.1 Hz, 1H), 7.56 (d, J = 2.1 Hz, 1H), 2.57 (s, 3H).

  • HRMS: [M + Na]⁺ observed at m/z 265.94223 (calculated: 265.94233).

Bromination to 2-Bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one

Procedure:

  • The nitrated intermediate is brominated with Br₂ in acetic acid/CH₂Cl₂ at 25°C for 55 hours.

  • Solvent evaporation affords the dibrominated product without column purification.

Key Data:

  • ¹³C NMR (CDCl₃): δ 192.82 (ketone), 144.07–125.81 (aromatic carbons), 33.46 (CH₂Br).

  • Reaction Yield: 99%.

Optimization Strategies for Improved Efficiency

Reductive Amination Protocols

Post-bromination steps often involve reducing nitro groups to amines. Sodium borohydride in THF at 0°C converts nitro intermediates to amines with 71% yield, though competing epoxide formation necessitates careful pH control.

Optimization Insights:

  • Temperature: Maintaining 0°C prevents over-reduction to hydroxylamines.

  • Solvent: Anhydrous THF minimizes hydrolysis of intermediate imines.

Catalytic Cross-Coupling Enhancements

The patent route employs Pd(OAc)₂/XPhos catalysts to improve Suzuki coupling efficiency. Key modifications include:

ParameterStandard ConditionsOptimized Conditions
Catalyst Loading5 mol% Pd2 mol% Pd/XPhos
Reaction Time24 hours12 hours
Purity (HPLC)85%98%

This reduces Pd waste and accelerates reaction rates by 50%.

Analytical Characterization Techniques

Spectroscopic Validation

  • IR Spectroscopy: Nitro stretches at 1521 cm⁻¹ and C-Br vibrations at 694 cm⁻¹ confirm functional group integrity.

  • X-ray Diffraction (XRPD): Crystalline intermediates exhibit characteristic peaks at 2θ = 12.09°, 15.42°, and 22.85°.

Chromatographic Purity Assessment

HPLC methods utilizing C18 columns (ACN/H₂O gradient) achieve baseline separation of 3-bromo-5-nitro-[1,1'-biphenyl]-4-amine from des-bromo impurities. Retention times correlate with LogP values calculated as 3.12 (±0.15).

Applications and Derivative Synthesis

Pharmaceutical Intermediate

The compound serves as a key precursor to thrombopoietin receptor agonists like Eltrombopag, where the bromine atom enables late-stage functionalization via Buchwald-Hartwig amination.

Materials Science Applications

Nitrated biphenylamines exhibit tunable luminescence properties, with λₑₘ ranging from 450–600 nm depending on substitution patterns .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of biphenyl compounds, including 3-bromo-5-nitro-[1,1'-biphenyl]-4-amine, exhibit antimicrobial properties. A study highlighted its activity against various pathogens, making it a candidate for developing new antimicrobial agents. The compound's structure allows for modifications that enhance its bioactivity against resistant strains .

Anticancer Potential

The compound has shown promise in anticancer research. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that similar biphenyl derivatives can induce apoptosis in cancer cells through mitochondrial pathways . A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells .

Trypanocidal and Leishmanicidal Activity

A significant application of this compound is in the treatment of parasitic diseases such as Chagas disease and leishmaniasis. Research findings indicate that this compound exhibits notable trypanocidal activity against Trypanosoma cruzi and leishmanicidal effects against Leishmania species. In vitro studies revealed an effective concentration (ED50) of approximately 3.0 µmol/L against Leishmania amazonensis .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/CellsEffective Concentration (ED50/IC50)Reference
AntimicrobialVarious pathogensNot specified
AnticancerMDA468 breast cancer cells0.05 μM
TrypanocidalTrypanosoma cruzi8.8-fold more active than standard drug
LeishmanicidalLeishmania amazonensis3.0 µmol/L

Case Study 1: Anticancer Activity

A study involving the synthesis of biphenyl derivatives demonstrated that modifications to the nitro group significantly enhanced anticancer activity. The most effective derivative showed an IC50 value indicating potent inhibition of tumor growth in vivo models.

Case Study 2: Trypanocidal Efficacy

In vitro assays conducted on V79 cells revealed that the compound was significantly more effective than traditional treatments for Chagas disease, showcasing its potential as a therapeutic agent against drug-resistant strains.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and physical properties:

Compound Name Substituents Melting Point/Decomposition (°C) Yield (%) Key Applications/Notes Reference
3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine 3-Br, 5-NO₂ N/A N/A Research chemical, organic synthesis
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine 4-Br on phenyl ring N/A N/A OLED intermediates (e.g., carbazole synthesis)
4'-Bromo-[1,1'-biphenyl]-4-amine 4'-Br N/A N/A Hazardous material (UN 3077, H410)
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F N/A N/A Pharmaceutical impurity standard
(E)-N-((3-Bromothiophen-2-yl)methylene)-3,3′,5′-trimethyl-[1,1′-biphenyl]-4-amine 3-Br (thiophene), 3',5'-CH₃ 201–202 37 Palladium-catalyzed coupling product
3,3''-tellurobis([1,1'-biphenyl]-4-amine) (D) Te bridge, NH₂ groups 208–210 (decomp.) 46 Organotellurium compound; DFT-studied

Key Observations :

  • Thermal Stability: Organotellurium analogs (e.g., compound D) exhibit decomposition temperatures >200°C, suggesting higher thermal stability than halogenated biphenyl amines .

Biological Activity

3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by empirical data and case studies.

Synthesis and Chemical Profile

The synthesis of this compound typically involves the bromination of biphenyl derivatives followed by nitration. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors, potentially modulating pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits potent antimicrobial properties. In a study evaluating various derivatives, it was found that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:

Microorganism MIC (µg/mL)
Staphylococcus aureus≤0.25
Escherichia coli≤0.25
Pseudomonas aeruginosa2.0

These results suggest that the compound may be a promising candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MDA-MB-231 (breast cancer)8.0
A549 (lung cancer)15.0

The compound's mechanism in cancer cells appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

  • Trypanocidal Activity : A derivative related to this compound was evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. It was found to be significantly more effective than traditional treatments, with an ED50 value of approximately 3.0 µM against Leishmania amazonensis .
  • Antimycobacterial Activity : The compound has also shown promising results against various mycobacterial species, indicating potential use in treating tuberculosis. Its effectiveness was measured through cytotoxicity assays on V79 cells, revealing a favorable safety profile alongside its antimicrobial efficacy .

Chemical Reactions Analysis

Oxidation Reactions

Reaction Type Mechanism Reagents Products
Nitro group oxidationElectrophilic attack followed by deprotonationChloranil (oxidizing agent)Nitroso or carbonyl derivatives

A related compound, 4'-Bromo-4-nitro[1,1'-biphenyl]-3-amine, demonstrates similar reactivity, with chloranil facilitating oxidative aromatization to form anthranilates .

Substitution Reactions

The bromine atom at the 3-position is a prime candidate for nucleophilic aromatic substitution (NAS).

Reaction Type Mechanism Reagents Products
Bromine substitutionFormation of a sigma complex followed by deprotonationSodium amide, DMF Substituted biphenyl derivatives (e.g., hydroxy or amino-substituted)

For example, in a related synthesis, bromination of [1,1'-biphenyl]-3-amine involved electrophilic substitution, where bromine substituted a hydrogen atom on the aromatic ring.

Condensation and Coupling Reactions

The amine group at the 4-position enables participation in condensation reactions, such as:

Reaction Type Mechanism Reagents Products
Enamine formationMichael addition followed by intramolecular aldol reactionβ-Enamino esters, Lewis acids Diene intermediates leading to anthranilates

In oxidative benzannulation, the compound’s amine group could facilitate cyclization reactions, as observed in analogous structures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine, and how are intermediates purified?

  • Methodology : The compound can be synthesized via sequential functionalization of biphenyl scaffolds. A typical approach involves Suzuki-Miyaura cross-coupling to attach bromo and nitro groups . For example, coupling 4-aminophenylboronic acid derivatives with halogenated aromatic rings under palladium catalysis (e.g., Pd(OAc)₂-P(o-tol)₃ systems) yields intermediates. Purification often employs flash chromatography (e.g., 15–50% ethyl acetate/hexane gradients) or crystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns and amine proton environments (e.g., δ ~5 ppm for NH₂) .
  • FT-IR : Identify N-H stretches (~3300–3400 cm⁻¹), C-Br (~600 cm⁻¹), and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 295.22) and isotopic patterns for bromine .

Q. How do the bromo and nitro substituents influence the compound’s reactivity in substitution reactions?

  • Methodology : The bromine atom at the 3-position serves as an electrophilic site for nucleophilic aromatic substitution (SNAr), while the nitro group at the 5-position deactivates the ring, directing further reactions to meta/para positions. For example, bromine can be replaced via palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) or Ullmann-type reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reaction pathways of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution, frontier molecular orbitals, and transition states. For example, studies on analogous organotellurium biphenylamines show strong agreement between computed bond lengths/angles and X-ray diffraction data . This aids in predicting regioselectivity in cross-coupling reactions.

Q. What strategies optimize catalytic systems for cross-coupling reactions involving this compound?

  • Methodology : Catalyst selection (e.g., Pd(OAc)₂-P(o-tol)₃ vs. Pd(PPh₃)₄) significantly impacts coupling efficiency. Ligands with electron-donating groups enhance oxidative addition rates for bromoarenes. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) also affect yields . Screening via Design of Experiments (DoE) can identify optimal conditions .

Q. How does this compound perform in materials science applications, such as OLEDs or conductive polymers?

  • Methodology : The biphenylamine core enables hole-transport properties in OLEDs. Derivatives like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (DBPTPA) are used as emissive layer dopants. Photophysical studies in polar solvents (e.g., DMSO) reveal emission maxima at ~356 nm, useful for blue-light devices .

Q. What are the challenges in purifying this compound, and how are they addressed?

  • Methodology : Co-elution of nitro/byproducts during chromatography is common. Gradient elution (hexane → ethyl acetate) improves resolution. Alternatively, crystallization from ethanol/water (1:3) removes polar impurities. Decomposition above 200°C (observed in related compounds) necessitates low-temperature drying .

Q. What safety precautions are recommended given structural analogs like 4-aminobiphenyl’s toxicity?

  • Methodology : While 3-Bromo-5-nitro derivatives may differ in toxicity, precautions include:

  • Handling in fume hoods with PPE (gloves, lab coats).
  • Avoiding inhalation (NIOSH REL: 0.1 ppm for 4-aminobiphenyl analogs).
  • Waste disposal via halogen-specific protocols due to bromine content .

Key Research Gaps and Contradictions

  • Toxicity Data : While 4-aminobiphenyl is carcinogenic , bromo-nitro derivatives lack comprehensive safety profiles.
  • Synthetic Yields : Reported yields for similar compounds vary (32–74%), suggesting substrate-specific optimization .

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